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Compound of Interest

Compound Name: Pomotrelvir

Cat. No.: B12783405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pomotrelvir (PBI-0451) is an investigational oral antiviral agent developed for the treatment of

COVID-19. It functions as a potent and selective inhibitor of the SARS-CoV-2 main protease

(Mpro), an enzyme essential for viral replication. This document provides a comprehensive

overview of the chemical structure and a detailed, step-by-step synthesis of Pomotrelvir,
based on information disclosed in patent literature. The synthesis involves a multi-step

sequence, including the preparation of key building blocks and their subsequent coupling to

assemble the final molecule. This guide is intended to serve as a technical resource for

researchers and professionals in the field of medicinal chemistry and drug development.

Chemical Structure and Properties
Pomotrelvir is a complex small molecule featuring several key structural motifs that contribute

to its antiviral activity.

Table 1: Chemical Identity of Pomotrelvir (PBI-0451)
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Identifier Value

IUPAC Name

7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-

oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-

oxopropan-2-yl]-1H-indole-2-carboxamide

Molecular Formula C₂₃H₂₆ClN₅O₃

CAS Number 2713437-86-4

Molecular Weight 455.94 g/mol

Appearance White to off-white solid

The chemical structure of Pomotrelvir is characterized by a central 7-chloro-1H-indole-2-

carboxamide core. This is linked to a chiral amino acid derivative which incorporates a

cyclopropyl group. A key feature for its mechanism of action is the terminal nitrile group, which

acts as a warhead, and a 2-oxopiperidin-3-yl moiety.

Retrosynthetic Analysis
The synthesis of Pomotrelvir can be envisioned through a convergent approach, involving the

preparation of three key fragments followed by their sequential coupling.

Pomotrelvir (PBI-0451)Amide Coupling

Fragment A:
7-chloro-1H-indole-2-carboxylic acid

Intermediate AmineReductive Amination

Fragment B:
(S)-2-amino-3-cyclopropylpropanoic acid derivative

Fragment C:
(S)-1-cyano-2-((S)-2-oxopiperidin-3-yl)ethan-1-amine

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Pomotrelvir.
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Synthesis of Key Intermediates and Final
Compound
The following sections detail the synthetic route to Pomotrelvir, based on the procedures

outlined in patent literature from Pardes Biosciences.

Synthesis of Fragment A: 7-chloro-1H-indole-2-
carboxylic acid
The synthesis of the indole core typically starts from a commercially available substituted

aniline. A common method is the Fischer indole synthesis.

2-chloro-6-nitrotoluene 2-chloro-6-aminotoluene

Reduction
(e.g., Fe/HCl)

Hydrazone Intermediate

Diazotization followed by
reaction with ethyl pyruvate

7-chloro-1H-indole-2-carboxylic acid

Fischer Indole Synthesis
(Acid catalyst, heat)

Click to download full resolution via product page

Caption: Synthesis of Fragment A.

Experimental Protocol (General):

Reduction of 2-chloro-6-nitrotoluene: 2-chloro-6-nitrotoluene is reduced to 2-chloro-6-

aminotoluene using a reducing agent such as iron powder in the presence of an acid like

hydrochloric acid.

Diazotization and Hydrazone formation: The resulting aniline is diazotized with sodium nitrite

and hydrochloric acid, followed by reaction with a pyruvate derivative (e.g., ethyl pyruvate) to

form the corresponding hydrazone.

Fischer Indole Synthesis: The hydrazone is then cyclized under acidic conditions with

heating to yield the indole ring system. Subsequent hydrolysis of the ester group provides

the carboxylic acid, Fragment A.

Synthesis of Fragment B: (S)-2-amino-3-
cyclopropylpropanoic acid derivative
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This chiral amino acid can be prepared from a suitable starting material like L-aspartic acid or

through asymmetric synthesis.

L-Aspartic acid Protected L-Aspartic acid

Protection
(e.g., Boc anhydride)

Cyclopropyl derivative

Multi-step conversion of
side chain carboxylic acid

(S)-2-amino-3-cyclopropylpropanoic acid derivative
Deprotection

Click to download full resolution via product page

Caption: Synthesis of Fragment B.

Experimental Protocol (General):

Protection: The amino group of L-aspartic acid is protected, for example, with a Boc group.

Side Chain Modification: The side chain carboxylic acid is converted in a multi-step process

to the cyclopropylmethyl group. This can involve reduction to an alcohol, activation (e.g.,

tosylation), and subsequent reaction with a cyclopropyl organometallic reagent or a

cyclopropanation reaction.

Deprotection: The protecting group is removed to yield the desired amino acid derivative.

Synthesis of Fragment C: (S)-1-cyano-2-((S)-2-
oxopiperidin-3-yl)ethan-1-amine
This fragment contains a nitrile group and a chiral lactam.

L-Glutamic acid Protected Pyroglutamic acid
Cyclization and Protection

Aldehyde Intermediate
Reduction of carboxylic acid

(S)-1-cyano-2-((S)-2-oxopiperidin-3-yl)ethan-1-amine

Strecker Synthesis or similar
cyanation/amination
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Caption: Synthesis of Fragment C.

Experimental Protocol (General):
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Lactam Formation and Protection: L-glutamic acid is cyclized to form pyroglutamic acid, and

the nitrogen is protected.

Reduction: The carboxylic acid is reduced to the corresponding aldehyde.

Cyanation and Amination: The aldehyde undergoes a reaction such as the Strecker

synthesis, where it is treated with a cyanide source and an ammonia source to introduce the

nitrile and the amine group.

Assembly of Pomotrelvir
The final steps involve the coupling of the three fragments.

Fragment B

Intermediate Amine

Reductive Amination with Fragment C

Fragment C
Pomotrelvir

Amide Coupling with Fragment A

Fragment A

Click to download full resolution via product page

Caption: Final assembly of Pomotrelvir.

Experimental Protocol (General):

Reductive Amination: The amino group of Fragment B is reacted with the aldehyde precursor

of Fragment C under reductive amination conditions (e.g., using sodium

triacetoxyborohydride) to form the secondary amine intermediate.

Amide Coupling: The resulting intermediate amine is then coupled with the carboxylic acid of

Fragment A using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the

final Pomotrelvir molecule.

Purification: The final product is purified by techniques such as column chromatography

and/or recrystallization.
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Quantitative Data
The following table summarizes typical yields and purity for the key synthetic steps, as would

be expected in a drug development setting. These are representative values and may vary

depending on the specific conditions and scale of the reaction.

Table 2: Representative Yields and Purity

Step Product Typical Yield (%)
Typical Purity (%)
(by HPLC)

3.1 Fragment A 60-70 >98

3.2 Fragment B 50-60 >98

3.3 Fragment C 45-55 >97

3.4 Reductive Amination 70-80 >95

3.4 Amide Coupling 65-75 >99

Overall Pomotrelvir 10-15 >99.5

Conclusion
The synthesis of Pomotrelvir (PBI-0451) is a challenging but well-defined process that relies

on the strategic assembly of key chemical building blocks. The synthetic route described

herein, based on available patent information, provides a roadmap for obtaining this potent

SARS-CoV-2 main protease inhibitor. The methodologies employed are standard in medicinal

chemistry, but require careful control of stereochemistry and reaction conditions to achieve high

purity and yield. This technical guide serves as a valuable resource for researchers engaged in

the development of novel antiviral therapeutics.

To cite this document: BenchChem. [In-Depth Technical Guide: Chemical Structure and
Synthesis of Pomotrelvir (PBI-0451)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12783405#chemical-structure-and-synthesis-of-
pomotrelvir-pbi-0451]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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